

# New Immunotherapy Combination Fails to Surpass Standard of Care in Upper Gastrointestinal Cancers

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A recent Phase 3 clinical trial, STAR-221, investigating a new combination immunotherapy for advanced upper gastrointestinal (GI) cancers, was discontinued due to a lack of improved efficacy over the existing standard of care. The trial evaluated the addition of domvanalimab, an anti-TIGIT antibody, to the anti-PD-1 antibody zimberelimab and chemotherapy. The study was halted for futility at a planned interim analysis as the experimental regimen did not demonstrate an improvement in overall survival (OS) compared to the established first-line treatment of nivolumab plus chemotherapy.

This outcome is a significant setback for the development of TIGIT-targeting therapies, a novel class of immunotherapy drugs that have been under investigation for various cancers. The STAR-221 trial was a large, global, randomized, open-label study that enrolled 1,040 patients with locally advanced unresectable or metastatic HER2-negative gastric, gastroesophageal junction (GEJ), or esophageal adenocarcinoma.

## **Comparative Efficacy and Safety**

The primary endpoint of the STAR-221 trial was overall survival. The independent data monitoring committee recommended stopping the study because the addition of domvanalimab to zimberelimab and chemotherapy did not lead to a statistically significant improvement in OS compared to the control arm of nivolumab and chemotherapy. While specific quantitative data from the interim analysis have not been publicly released, the clear conclusion from the study's discontinuation is the new drug's failure to demonstrate superiority.



The safety profile of the domvanalimab-based combination was reported to be similar to that of the nivolumab plus chemotherapy arm, with no new safety concerns identified.

Outcome Measure	Drug X (Domvanalimab + Zimberelimab + Chemotherapy)	Drug Y (Nivolumab + Chemotherapy)
Primary Endpoint: Overall Survival (OS)	No improvement compared to Drug Y	Established as the standard of care with proven OS benefit over chemotherapy alone
Safety Profile	Similar to Drug Y, with no new safety signals identified	Well-characterized safety profile

## **Experimental Protocol: STAR-221 Trial**

The STAR-221 trial was a Phase 3, randomized, open-label, multicenter study designed to evaluate the efficacy and safety of the domvanalimab-based combination against the standard of care in the first-line treatment of advanced upper GI cancers.

Patient Population: The study enrolled adult patients with histologically confirmed, locally advanced unresectable or metastatic HER2-negative gastric, GEJ, or esophageal adenocarcinoma who had not received prior systemic therapy for their advanced disease. Key inclusion criteria included an ECOG performance status of 0 or 1.

Treatment Arms: Patients were randomized in a 1:1 ratio to one of two treatment arms:

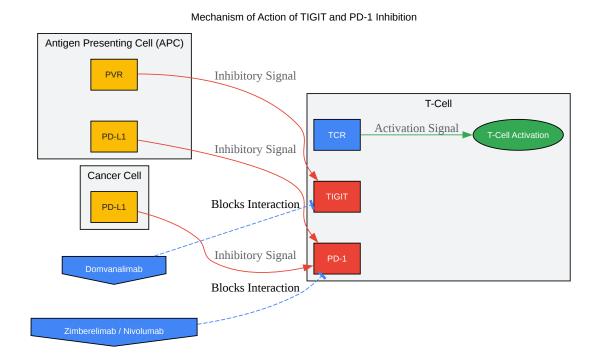
- Experimental Arm (Drug X): Domvanalimab (anti-TIGIT) and zimberelimab (anti-PD-1) in combination with either FOLFOX (oxaliplatin, leucovorin, and fluorouracil) or CAPOX (capecitabine and oxaliplatin) chemotherapy.
- Control Arm (Drug Y): Nivolumab (anti-PD-1) in combination with either FOLFOX or CAPOX chemotherapy.

Endpoints: The primary endpoint of the study was overall survival. Secondary endpoints included progression-free survival (PFS), objective response rate (ORR), duration of response (DOR), and safety.



## **Signaling Pathways and Experimental Workflow**

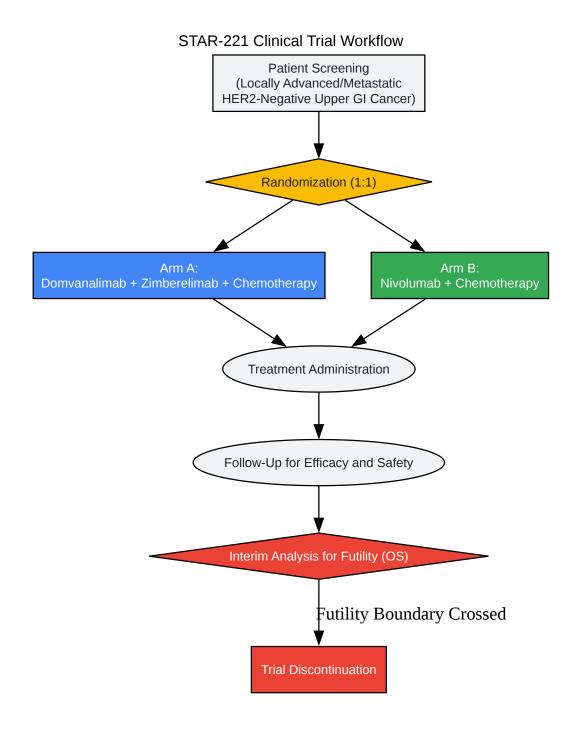
The following diagrams illustrate the targeted signaling pathways and the workflow of the STAR-221 clinical trial.



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Caption: TIGIT and PD-1 signaling pathway inhibition in cancer immunotherapy.





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Caption: Simplified workflow of the STAR-221 clinical trial.



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